molecular formula C14H7Cl3N2 B1454504 4,7-Dichloro-2-(4-chlorophenyl)quinazoline CAS No. 885277-72-5

4,7-Dichloro-2-(4-chlorophenyl)quinazoline

Cat. No.: B1454504
CAS No.: 885277-72-5
M. Wt: 309.6 g/mol
InChI Key: YOGUTECHLRFSNY-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-(4-chlorophenyl)quinazoline ( 885277-72-5) is a high-purity, synthetic quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C₁₄H₇Cl₃N₂ and a molecular weight of 309.58 g/mol, this compound serves as a versatile and critical synthetic intermediate for constructing more complex, biologically active molecules . Quinazoline scaffolds are recognized for their exceptionally diverse pharmacological profiles and are considered a privileged structure in anticancer research . This particular derivative, with its reactive chlorine atoms at the 4 and 7 positions, allows for selective functionalization, enabling researchers to develop novel compounds for screening against various biological targets . The quinazoline core is a key structural component in compounds exhibiting potent activity against epidermal growth factor receptor (EGFR) and other kinases, making it a valuable template for developing targeted cancer therapies . Beyond oncology, quinazoline derivatives demonstrate a broad spectrum of other biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties, highlighting its utility across multiple therapeutic areas . This product is provided for Research Use Only (RUO). It is strictly intended for laboratory research and chemical synthesis applications and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

4,7-dichloro-2-(4-chlorophenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl3N2/c15-9-3-1-8(2-4-9)14-18-12-7-10(16)5-6-11(12)13(17)19-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGUTECHLRFSNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=CC(=C3)Cl)C(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680005
Record name 4,7-Dichloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-72-5
Record name 4,7-Dichloro-2-(4-chlorophenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 2,4-Dichloroquinazoline Intermediate

The quinazoline core with chloro substituents at positions 2 and 4 is a crucial intermediate that can be further modified to obtain 4,7-dichloro derivatives.

Method from Anthranilic Acid and Potassium Cyanate (Patent CN101475537A):

  • Step 1: Formation of 2,4-quinazoline dione
    Anthranilic acid reacts with potassium cyanate in aqueous medium (pH 9–12) at 20–100 °C to form 2,4-quinazoline dione. Optimal conditions are 40–90 °C for 2–8 hours, with a molar ratio of anthranilic acid to potassium cyanate between 1:1 and 1:3.
    This step achieves a high yield (>85%) and uses non-toxic solvents (water).
  • Step 2: Chlorination to 2,4-dichloroquinazoline
    The 2,4-quinazoline dione undergoes chlorination with chlorinating agents such as phosphorus oxychloride, phosphorus trichloride, or thionyl chloride in an aliphatic amide solvent (e.g., xylidine or triethylamine).
    This step yields 2,4-dichloroquinazoline with yields above 70%.

Representative Experimental Data:

Step Reagents & Conditions Yield (%) Notes
1 Anthranilic acid + KOCN, pH 9-12, 40–90 °C, 2–8 h, water solvent 86–92 High yield, aqueous medium
2 2,4-quinazoline dione + POCl3, triethylamine, reflux 10–12 h 73–79 Chlorination step

Example:

  • 41 g anthranilic acid (0.3 mol) + 60 g potassium cyanate (0.74 mol) in 100 mL water, pH adjusted with NaOH, heated to 90 °C for 2.5 h.
  • Chlorination with 200 mL POCl3 and 120 mL triethylamine refluxed for 12 h.
  • Final product isolated with 79% molar yield.

Attachment of 4-Chlorophenyl Group at Position 2

Palladium-Catalyzed Cross-Coupling:

  • The 2-position chloro group of 4,7-dichloroquinazoline can be substituted with a 4-chlorophenyl moiety via palladium-catalyzed Suzuki or Buchwald–Hartwig coupling reactions.
  • Typical conditions involve the use of Pd catalysts, appropriate ligands, bases, and solvents (e.g., toluene or DMF) under inert atmosphere at elevated temperatures.
  • This method provides regioselective substitution and good yields.

Nucleophilic Aromatic Substitution:

  • Alternatively, nucleophilic substitution reactions can be used where 2-chloroquinazoline derivatives react with 4-chlorophenyl nucleophiles under basic conditions.
  • This method is less common due to lower selectivity and harsher conditions.

Summary Table of Preparation Methods

Step Method Reagents & Conditions Yield (%) Remarks
1 Formation of quinazoline dione Anthranilic acid + potassium cyanate, aqueous, pH 9-12, 40–90 °C, 2–8 h 85–92 Green solvent, high yield
2 Chlorination to dichloroquinazoline POCl3 or SOCl2, aliphatic amide solvent, reflux 10–12 h 70–80 Efficient chlorination
3 Introduction of 4,7-dichloro substituents Starting from substituted anthranilic acids or electrophilic chlorination Variable Requires selective chlorination
4 Arylation at position 2 Pd-catalyzed cross-coupling with 4-chlorophenylboronic acid or halide Moderate to high Regioselective, versatile

Research Findings and Industrial Relevance

  • The method involving anthranilic acid and potassium cyanate is industrially favorable due to low toxicity, accessible raw materials, and high overall yield (>60%).
  • Chlorination with phosphorus oxychloride in aliphatic amide solvents minimizes toxic by-products and improves yield.
  • Palladium-catalyzed cross-coupling reactions allow for efficient and selective installation of the 4-chlorophenyl group, enhancing the compound’s medicinal chemistry potential.
  • The described methods balance cost, yield, environmental impact, and scalability, making them suitable for commercial production.

Chemical Reactions Analysis

4,7-Dichloro-2-(4-chlorophenyl)quinazoline undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted quinazolines and quinazolinones, which have significant pharmacological properties .

Scientific Research Applications

Anticancer Activity

Quinazolines, including 4,7-dichloro-2-(4-chlorophenyl)quinazoline, have been extensively studied for their potential as anticancer agents. The compound acts primarily as an inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase, which is crucial in the proliferation of various cancer cells.

Case Studies:

  • EGFR Inhibition : Research indicates that quinazoline derivatives can effectively inhibit EGFR activity, which is overexpressed in several cancer types such as non-small cell lung cancer and breast cancer. The inhibition leads to reduced tumor growth and metastasis by blocking downstream signaling pathways associated with cell division .
  • Broad-Spectrum Antitumor Activity : A series of 3-substituted quinazolin-4(3H)-ones have shown effectiveness against multiple tumor cell lines. For instance, compounds derived from this compound demonstrated significant cytotoxicity in assays against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) .

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions, including chlorination and condensation processes. The compound is recognized for its stability and reactivity in synthetic pathways that lead to various biologically active derivatives.

Synthesis Pathway:

  • The compound can be synthesized through a multi-step process involving starting materials such as 2-amino-4-chlorobenzoic acid. The final product is characterized using techniques like NMR and mass spectrometry to confirm its structure and purity .

Other Biological Activities

Beyond anticancer properties, quinazoline derivatives exhibit a range of biological activities:

  • Antimicrobial Activity : Some studies have reported that quinazoline derivatives possess antibacterial properties against both gram-positive and gram-negative bacteria. For example, derivatives of this compound have been tested for their effectiveness against strains like Staphylococcus aureus and Escherichia coli.
  • Anti-inflammatory Effects : Certain derivatives have also shown promise in reducing inflammation, making them candidates for further research in treating inflammatory diseases .

Summary of Applications

The following table summarizes the key applications of this compound:

Application AreaDescriptionCase Studies/References
AnticancerInhibits EGFR tyrosine kinase; effective against various tumors
SynthesisUsed as an intermediate in synthesizing other bioactive compounds
AntimicrobialExhibits antibacterial activity against multiple bacterial strains
Anti-inflammatoryPotential use in treating inflammatory conditions

Mechanism of Action

The mechanism of action of 4,7-Dichloro-2-(4-chlorophenyl)quinazoline involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the compound’s therapeutic effects. The exact pathways involved depend on the specific biological target and the context of its use .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The quinazoline core allows extensive structural diversification. Key analogues and their properties are compared below:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
4,7-Dichloro-2-(4-chlorophenyl)quinazoline Cl (4,7); 4-ClPh (2) 308.11* Not reported Chlorine (x3), quinazoline core
4-Chloro-2-(4-chlorophenyl)-6-(phenylethynyl)quinazoline (4c) Cl (4); 4-ClPh (2); phenylethynyl (6) 375.05 214–215 Alkynyl, aromatic
4-Chloro-2-(4-methylphenyl)quinazoline Cl (4); 4-MePh (2) 244.69 Not reported Methyl, chlorine
4-Chloro-2-(2-chlorophenyl)quinazoline Cl (4); 2-ClPh (2) 244.06 Not reported Chlorine (x2)
4,7-Dichloro-2-(4-pyridinyl)quinazoline Cl (4,7); pyridinyl (2) 276.12 Not reported Pyridine, chlorine (x2)

*Calculated based on formula (C₁₄H₇Cl₃N₂).

Key Observations :

  • Solubility : Alkynyl groups (e.g., phenylethynyl in 4c ) improve lipophilicity, whereas polar substituents like pyridinyl may enhance aqueous solubility.
  • Melting Points : Bulkier substituents (e.g., phenylethynyl in 4c) correlate with higher melting points (214–215°C) due to improved crystal packing .

Biological Activity

4,7-Dichloro-2-(4-chlorophenyl)quinazoline is a member of the quinazoline family, known for its diverse biological activities, particularly in the fields of cancer research and drug development. This compound has garnered attention due to its potential as an enzyme inhibitor and its interactions with various biological macromolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific cellular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit tyrosine kinases, which are critical for regulating cell division and proliferation. By binding to the ATP-binding site of these enzymes, it effectively disrupts their activity, leading to altered cellular processes such as growth and survival .
  • EGFR Signaling Pathway : The compound also inhibits the epidermal growth factor receptor (EGFR) signaling pathway. This pathway is crucial for cell growth and survival, making it a significant target in cancer therapy.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits potent anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Antibacterial Demonstrates antibacterial activity against various bacterial strains .
Anti-inflammatory Shows potential in reducing inflammation through modulation of inflammatory pathways.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Anticancer Efficacy :
    • A study evaluated the compound's effectiveness against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The results indicated significant cytotoxicity with IC50 values in the low micromolar range, highlighting its potential as an anticancer agent .
    • Another research demonstrated that treatment with this compound resulted in G2/M phase cell cycle arrest in Ehrlich Ascites Carcinoma cells, suggesting a mechanism for its anticancer effects through cell cycle modulation .
  • Enzyme Interaction Studies :
    • Research on enzyme inhibition revealed that this compound effectively inhibited specific kinases involved in cancer progression. This was confirmed through various biochemical assays showing reduced kinase activity upon treatment with the compound .
  • Pharmacokinetics :
    • Pharmacokinetic studies have shown that the compound achieves significant brain exposure when administered systemically, indicating its potential for treating central nervous system-related conditions alongside its anticancer properties .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,7-Dichloro-2-(4-chlorophenyl)quinazoline
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